molecular formula C20H17N5O3S2 B2718508 N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 476275-27-1

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No. B2718508
CAS RN: 476275-27-1
M. Wt: 439.51
InChI Key: STXRAWOHPDLZHU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide, also known as BZS, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in cancer treatment. BZS belongs to the class of benzothiazole sulfonamide derivatives, which have been found to exhibit promising antitumor activity.

Scientific Research Applications

Halocyclization and Iodosulfonylation

The compound is used in the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions. This provides an effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides .

Synthesis of Spiropyrans and Spirooxazines

The compound is used in the synthesis of novel photochromic 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans] possessing luminescence properties in both the cyclic and merocyanine forms .

Biological Evaluations

The compound is used in biological evaluations where molecular docking studies revealed that the pocket occupation and structure hydrophobicity may be important for activity .

Antimicrobial Evaluation

The compound is used in the synthesis and antimicrobial evaluation of a new series of N-1,3-Benzothiazol-2-ylbenzamides .

Carboxamide Carbonyl-Ruthenium Complexes

The compound is used in the synthesis of carboxamide carbonyl-ruthenium (ii) complexes. These complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .

Difluoroboron Complexes

The compound is used in the synthesis of difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ). These complexes showed a significant blue-shifted and enhanced emission due to the restricted conformation change .

Positional Isomerism

The compound is used in the study of positional isomerism. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The compound is used in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing these compounds was developed .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c21-11-3-13-25(14-4-12-22)30(27,28)16-9-7-15(8-10-16)19(26)24-20-23-17-5-1-2-6-18(17)29-20/h1-2,5-10H,3-4,13-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRAWOHPDLZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

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